3-Chloro-4-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for introducing the chloro and fluoro groups can vary, but often involve halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available indole derivatives. The process typically includes halogenation, carboxylation, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Medicinal chemistry: Used as a building block for synthesizing potential drug candidates with antiviral, anticancer, and anti-inflammatory properties.
Biological studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site residues, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindole: Another indole derivative with a fluoro substituent, used in similar applications.
3-Chloroindole: Lacks the fluoro group but shares similar chemical properties and reactivity.
Indole-2-carboxylic acid: The parent compound without the chloro and fluoro substituents.
Uniqueness
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of both chloro and fluoro groups can enhance its binding affinity to certain targets and improve its stability under various conditions .
Properties
Molecular Formula |
C9H5ClFNO2 |
---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
3-chloro-4-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-7-6-4(11)2-1-3-5(6)12-8(7)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
SOAANERNSRLUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(N2)C(=O)O)Cl |
Origin of Product |
United States |
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